S6K-18

Descripción

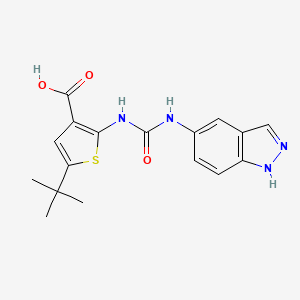

Structure

3D Structure

Propiedades

IUPAC Name |

5-tert-butyl-2-(1H-indazol-5-ylcarbamoylamino)thiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3S/c1-17(2,3)13-7-11(15(22)23)14(25-13)20-16(24)19-10-4-5-12-9(6-10)8-18-21-12/h4-8H,1-3H3,(H,18,21)(H,22,23)(H2,19,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSRFCMMJUFQEOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(S1)NC(=O)NC2=CC3=C(C=C2)NN=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

S6K-18: A Researcher's Guide to a Highly Selective S6K1 Inhibitor

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of S6K-18, a potent and highly selective inhibitor of the p70 Ribosomal S6 Kinase 1 (S6K1). This document delves into the core mechanism of action, provides detailed experimental protocols for its characterization, and offers insights into its application as a crucial tool for dissecting the mTOR/S6K1 signaling pathway.

Introduction: The Significance of Targeting S6K1

The mechanistic target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, metabolism, and survival.[1] A key downstream effector of mTOR Complex 1 (mTORC1) is the 70 kDa ribosomal S6 kinase (S6K), which exists as two isoforms, S6K1 and S6K2.[2] These kinases play a crucial role in orchestrating protein synthesis by phosphorylating various substrates, most notably the 40S ribosomal protein S6 (rpS6). Dysregulation of the mTOR/S6K1 pathway is a hallmark of numerous diseases, including cancer, diabetes, and obesity, making it a prime target for therapeutic intervention.[1][3]

This compound has emerged as a valuable chemical probe for elucidating the specific functions of S6K1. Its high selectivity allows for the decoupling of S6K1-mediated events from those governed by the closely related S6K2 isoform and other kinases, a critical requirement for precise mechanistic studies.

This compound: A Profile of a Selective Inhibitor

This compound, also known as S6K1-IN-1, is a thiophene urea-based, ATP-competitive inhibitor of S6K1.[3][4] Its discovery and characterization have provided the research community with a powerful tool to investigate the intricate roles of S6K1 in cellular physiology and pathology.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 2-((3-(1H-indazol-5-yl)ureido)-5-(tert-butyl)thiophene-3-carboxylic acid | MedchemExpress |

| Molecular Formula | C₁₇H₁₈N₄O₃S | MedchemExpress |

| Molecular Weight | 358.41 g/mol | [5] |

| CAS Number | 1265789-88-5 | [5] |

| Appearance | Solid | MedchemExpress |

Potency and Selectivity

This compound exhibits potent inhibition of S6K1 with a reported half-maximal inhibitory concentration (IC₅₀) of 52 nM .[4] A key advantage of this compound is its remarkable selectivity for S6K1 over other kinases. In a screening panel of 43 kinases, this compound demonstrated only low-level inhibition against JAK3, CLK1, and CHEK2 at a concentration of 1 µM, highlighting its excellent selectivity profile.[4]

The structural basis for this selectivity lies in the subtle yet critical differences within the ATP-binding pockets of S6K1 and S6K2. This distinction allows for the rational design of isoform-specific inhibitors like this compound, which is crucial for dissecting their unique biological roles.

The S6K1 Signaling Pathway: A Visual Overview

The following diagram illustrates the central position of S6K1 within the mTOR signaling cascade.

Experimental Protocols for Characterizing this compound

To rigorously assess the activity and cellular effects of this compound, a series of well-established assays should be employed. The following protocols provide a detailed, step-by-step guide for researchers.

Workflow for this compound Characterization

In Vitro S6K1 Kinase Assay (IC₅₀ Determination)

This assay directly measures the enzymatic activity of S6K1 and is the gold standard for determining the potency of an inhibitor.

Materials:

-

Recombinant active S6K1 enzyme

-

S6K1 substrate peptide (e.g., a synthetic peptide derived from rpS6)

-

This compound (or other test compounds)

-

ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods)

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 0.5 mM DTT)

-

96-well plates

-

Phosphocellulose paper and scintillation counter (for radioactive method) or luminescence plate reader (for ADP-Glo™ type assays)

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from a high concentration (e.g., 100 µM) with 10-fold dilutions.

-

Reaction Setup: In a 96-well plate, add the kinase reaction buffer.

-

Add the S6K1 substrate peptide to each well.

-

Add the diluted this compound or vehicle control (DMSO) to the respective wells.

-

Add the recombinant S6K1 enzyme to all wells except the negative control.

-

Initiate Reaction: Start the kinase reaction by adding ATP. For radioactive assays, use a mixture of [γ-³²P]ATP and non-radiolabeled ATP.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Stop Reaction & Detection:

-

Radioactive Method: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Non-Radioactive Method (e.g., ADP-Glo™): Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.

-

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Western Blot Analysis of S6K1 Pathway Activity

This method assesses the phosphorylation status of downstream targets of S6K1, such as rpS6, providing a direct readout of the inhibitor's activity in a cellular context.

Recommended Cell Lines:

-

MCF-7 (Breast Cancer): Often exhibits an activated PI3K/AKT/mTOR pathway.

-

PC-3 (Prostate Cancer): Known for PTEN loss, leading to hyperactivation of the PI3K/AKT pathway.

-

A549 (Lung Cancer): Frequently shows activation of the PI3K/AKT pathway.

Procedure:

-

Cell Culture and Treatment: Plate the chosen cell line and allow to adhere. Treat the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 1-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:

-

Phospho-S6 Ribosomal Protein (Ser235/236)

-

Total S6 Ribosomal Protein

-

Phospho-S6K1 (Thr389)

-

Total S6K1

-

A loading control (e.g., GAPDH or β-actin)

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Cell Proliferation Assay (EdU Incorporation)

This assay measures DNA synthesis as a direct indicator of cell proliferation, allowing for the assessment of the functional consequences of S6K1 inhibition by this compound.

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach. Treat with a range of this compound concentrations for a period that allows for at least one to two cell doublings (e.g., 48-72 hours).

-

EdU Labeling: Add 5-ethynyl-2'-deoxyuridine (EdU) to the cell culture medium at a final concentration of 10 µM and incubate for 2-4 hours.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS, followed by permeabilization with 0.5% Triton™ X-100 in PBS.

-

Click-iT™ Reaction: Prepare the Click-iT™ reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor™ 488 azide) according to the manufacturer's instructions and add it to the cells. Incubate for 30 minutes, protected from light.

-

Nuclear Staining (Optional): Stain the cell nuclei with Hoechst 33342 to visualize all cells.

-

Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (Hoechst-positive cells).

Conclusion and Future Perspectives

This compound represents a significant advancement in the toolset available to researchers studying the mTOR/S6K1 signaling pathway. Its high potency and selectivity enable precise investigation of S6K1's role in various cellular processes and disease models. The experimental protocols detailed in this guide provide a robust framework for the characterization and application of this compound. As our understanding of the intricacies of the mTOR network continues to grow, selective inhibitors like this compound will be indispensable in validating S6K1 as a therapeutic target and in the development of novel treatment strategies for a range of human diseases.

References

- Ye, P., Kuhn, C., Juan, M., et al. (2011). Potent and selective thiophene urea-templated inhibitors of S6K. Bioorganic & Medicinal Chemistry Letters, 21(2), 849-852. [Link]

- Laplante, M., & Sabatini, D. M. (2012). mTOR signaling in growth control and disease. Cell, 149(2), 274-293. [Link]

- Kamalakar, A., et al. (2021). Delivery of a Jagged1-PEG-MAL hydrogel with pediatric human bone cells regenerates critically sized craniofacial bone defects. eLife, 10, e66174. [Link]

- Fenton, T. R., & Gout, I. T. (2011). Functions and regulation of the 70 kDa ribosomal S6 kinases. The International Journal of Biochemistry & Cell Biology, 43(1), 47-59. [Link]

- Exon Publications. Targeting RPS6K1 for Refractory Breast Cancer Therapy. [Link]

Sources

- 1. View of Targeting RPS6K1 for Refractory Breast Cancer Therapy | Exon Publications [exonpublications.com]

- 2. The discovery of potent ribosomal S6 kinase inhibitors by high-throughput screening and structure-guided drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

Introduction: The mTOR Axis as a Central Hub for Cellular Regulation

An In-depth Technical Guide to the mTOR Signaling Pathway and the Role of Ribosomal S6 Kinase 1 (S6K1)

The mechanistic Target of Rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a master regulator of cellular growth, proliferation, metabolism, and survival.[1][2] It integrates a multitude of environmental cues, including growth factors, nutrients (especially amino acids), cellular energy levels, and stress signals, to direct the cell's metabolic and biosynthetic activities.[3][4] The mTOR kinase functions within two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which have different upstream regulators and downstream targets.[1][2]

Dysregulation of the mTOR signaling pathway is a hallmark of numerous human diseases, including a majority of cancers, metabolic disorders like type 2 diabetes, and neurological conditions, making it a highly attractive target for therapeutic intervention.[1][3] This guide will focus on mTORC1, the complex sensitive to the inhibitor rapamycin, and its critical downstream effector, the Ribosomal S6 Kinase 1 (S6K1), providing a deep dive into its function, isoforms, and the core experimental methodologies used to study its activity.

Diagram: The Core mTORC1 Signaling Pathway

The following diagram illustrates the canonical activation cascade leading to S6K1 and 4E-BP1, the two best-characterized substrates of mTORC1.

Caption: Core mTORC1 signaling cascade from upstream inputs to downstream effectors.

Section 1: Dissecting S6K1 - Isoforms, Localization, and Function

S6K1 is a primary and essential effector of mTORC1 signaling, playing a pivotal role in controlling cell size and the translation of a specific subset of mRNAs.[5][6] Its activity is tightly regulated by a complex series of phosphorylation events, with phosphorylation at Threonine 389 (Thr389) by mTORC1 being a critical activating step.[7][8][9]

The Major S6K1 Isoforms: p70 and p85

The human S6K1 gene (RPS6KB1) produces two well-characterized protein isoforms through the use of alternative translation start sites: p70S6K1 and p85S6K1.[10][11]

-

p70S6K1 (αII isoform): This is the shorter, predominantly cytoplasmic isoform.[12] Its apparent molecular weight on SDS-PAGE is ~70 kDa.[11]

-

p85S6K1 (αI isoform): This isoform contains an additional 23 amino acids at its N-terminus which includes a nuclear localization signal (NLS).[10][12][13] Consequently, p85S6K1 is targeted to the nucleus, although it is also found in the cytoplasm.[12][13] It runs at ~85 kDa on an SDS-PAGE gel.[11]

Both isoforms possess kinase activity and are regulated concordantly by mitogen-dependent pathways and PI3K/mTOR inhibitors.[13][14] The differential localization suggests that while p70S6K1 primarily regulates cytoplasmic targets involved in translation, p85S6K1 has distinct nuclear functions, including the regulation of gene transcription and mRNA processing.[15][16][17]

Alternative Splice Variants and Their Opposing Roles

Beyond the major p70/p85 isoforms, alternative splicing of the RPS6KB1 pre-mRNA can generate shorter variants.[5][6] Intriguingly, these short isoforms can exhibit functions that are contrary to the full-length protein. Research has shown that while the full-length S6K1 (Iso-1) can act as a tumor suppressor, certain short isoforms are oncogenic.[5][6] These shorter variants, which are often kinase-inactive, can paradoxically bind to and activate mTORC1, leading to increased phosphorylation of 4E-BP1 and promoting cell transformation.[5][6] This highlights how alternative splicing can act as a molecular switch, modulating the overall output of the mTORC1 pathway in diseases like breast cancer.[5][6]

A Note on "S6K-18"

The term "this compound" does not correspond to a standard, characterized isoform of S6K1 in published literature. It is likely a non-standard nomenclature that could refer to a specific experimental observation, such as:

-

A Proteolytic Cleavage Product: S6K1 is a known substrate for caspases during apoptosis. For instance, DNA damage can induce caspase-3-mediated cleavage of p70S6K1, resulting in smaller fragments.[18] An 18 kDa fragment could theoretically be generated through this or other proteolytic events, though this specific size is not prominently documented.

-

A Novel or Uncharacterized Splice Variant: While several short variants have been identified, it is possible that an 18 kDa variant exists in a specific cell type or condition that has not yet been widely characterized.

Researchers encountering this term should seek to clarify its origin. If observed experimentally, it would warrant further investigation, such as N-terminal sequencing or mass spectrometry, to determine its precise identity and biological relevance.

Section 2: Core Methodologies for Interrogating S6K1 Activity

Analyzing the mTORC1/S6K1 pathway requires a multi-faceted approach. The following protocols represent the foundational techniques for assessing the activation state, enzymatic activity, and protein-protein interactions of S6K1.

Diagram: Experimental Workflow for S6K1 Analysis

Sources

- 1. mdpi.com [mdpi.com]

- 2. mTOR pathway: A current, up-to-date mini-review (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. youtube.com [youtube.com]

- 5. S6K1 alternative splicing modulates its oncogenic activity and regulates mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. S6K1 alternative splicing modulates its oncogenic activity and regulates mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 10. portlandpress.com [portlandpress.com]

- 11. p70 S6 Kinase/S6K [p Ser424] Antibody (NB100-82115): Novus Biologicals [novusbio.com]

- 12. researchgate.net [researchgate.net]

- 13. Regulation and localization of ribosomal protein S6 kinase 1 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 15. Nuclear S6K1 Enhances Oncogenic Wnt Signaling by Inducing Wnt/β-Catenin Transcriptional Complex Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | S6 kinase 1 at the central node of cell size and ageing [frontiersin.org]

- 17. Nuclear S6K1 regulates cAMP-responsive element-dependent gene transcription through activation of mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Proteolytic cleavage of p70 ribosomal S6 kinase by caspase-3 during DNA damage-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of S6K1 in Orchestrating Cell Growth: A Technical Guide for Researchers

This guide provides an in-depth exploration of Ribosomal Protein S6 Kinase 1 (S6K1), a critical serine/threonine kinase that stands at the nexus of cell growth, proliferation, and metabolism. As a key downstream effector of the mechanistic Target of Rapamycin Complex 1 (mTORC1), S6K1 integrates a multitude of upstream signals to direct the intricate machinery of cellular expansion. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of S6K1's function and its investigation.

The mTORC1-S6K1 Signaling Axis: A Master Regulator of Anabolic Processes

The activation of S6K1 is a tightly regulated process, primarily orchestrated by mTORC1 in response to a variety of environmental cues, including growth factors, nutrients (particularly amino acids), and cellular energy status.[1] Upon stimulation by factors such as insulin or Insulin-like Growth Factor 1 (IGF-1), the PI3K-Akt pathway is activated, leading to the inhibition of the TSC complex (TSC1/TSC2).[2][3] This relieves the inhibition on the small GTPase Rheb, which in its GTP-bound state, activates mTORC1.[2] Active mTORC1 then directly phosphorylates S6K1 at a critical residue in its hydrophobic motif (Threonine 389), a priming event for its full activation.[4][5] Subsequently, 3-Phosphoinositide-dependent protein kinase 1 (PDK1) phosphorylates the activation loop of S6K1 (Threonine 229), leading to its complete enzymatic activity.[5][6][7]

This signaling cascade ensures that cell growth is coupled with favorable environmental conditions. The exquisite sensitivity of S6K1 activation to nutrient availability and its inhibition by rapamycin (an mTORC1 inhibitor) has made it a focal point of research into cellular growth control.[8][9]

Caption: A generalized experimental workflow for studying S6K1 function.

S6K1 in Disease and as a Therapeutic Target

Given its central role in promoting cell growth and proliferation, it is not surprising that dysregulation of the S6K1 signaling pathway is implicated in numerous human diseases, including cancer, obesity, and type 2 diabetes. [10][11]

-

Cancer: Amplification of the RPS6KB1 gene (encoding S6K1) and overexpression of the kinase are observed in several cancers, including breast cancer. [12][13]Hyperactivation of S6K1 can contribute to tumor growth, proliferation, and resistance to therapy. [12][14]* Metabolic Diseases: The negative feedback loop from S6K1 to IRS-1 is a key mechanism in the development of insulin resistance. [8][9]Chronic activation of S6K1 can impair insulin signaling, contributing to the pathogenesis of obesity and type 2 diabetes. [11] The critical role of S6K1 in these diseases has made it an attractive target for drug development. [10][15]Several small molecule inhibitors of S6K1 have been developed and are being investigated for their therapeutic potential. [16][17][18][19]These inhibitors aim to selectively block the kinase activity of S6K1, thereby attenuating the downstream effects on cell growth and metabolism.

Conclusion and Future Perspectives

S6K1 is a master regulator of cell growth, acting as a critical downstream effector of the mTORC1 signaling pathway. Its multifaceted roles in promoting protein synthesis, ribosome biogenesis, and cell proliferation underscore its importance in both normal physiology and disease. The continued elucidation of its downstream substrates and regulatory mechanisms will undoubtedly open new avenues for therapeutic intervention in a range of human pathologies. Future research will likely focus on developing more specific and potent S6K1 inhibitors and exploring their efficacy in clinical settings, particularly in the context of personalized medicine for cancer and metabolic disorders.

References

- Magnuson, B., Ekim, B., & Fingar, D. C. (2012). Regulation and function of ribosomal protein S6 kinase (S6K) within mTOR signalling networks. Biochemical Journal, 441(1), 1–21. [Link]

- Dufner, A., & Thomas, G. (1999). Ribosomal S6 kinase signaling and the control of translation. Experimental Cell Research, 253(1), 100–109. [Link]

- Fingar, D. C., & Blenis, J. (2004). Target of rapamycin (TOR): an integrator of nutrient and growth factor signals and controller of cell growth. Oncogene, 23(18), 3151–3171. [Link]

- Wikipedia. (n.d.). P70-S6 Kinase 1.

- Lee, G. Y., & Blenis, J. (2017). mTORC1/S6K1: Regulation of RNA biogenesis, protein synthesis, and cell metabolism. Cancer Research, 77(13 Supplement), IA03–IA03. [Link]

- Garelick, M. G., & Kennedy, B. K. (2011). S6 kinase 1 at the central node of cell size and ageing. Aging Cell, 10(3), 357–366. [Link]

- Creative Diagnostics. (n.d.). S6 Kinase Signaling Pathway.

- Thomas, G. (2002). The S6 kinase signaling pathway in the control of development and growth. Biological Research, 35(2), 305–313. [Link]

- Fingar, D. C., Salama, S., Tsou, C., Harlow, E., & Blenis, J. (2002). Mammalian cell size is controlled by mTOR and its downstream targets S6K1 and 4E-BP1/eIF4E. Genes & Development, 16(12), 1472–1487. [Link]

- Shima, H., Pende, M., Chen, Y., Fumagalli, S., Thomas, G., & Kozma, S. C. (1998). Disruption of the p70(s6k)/p85(s6k) gene reveals a small mouse phenotype and a new functional S6 kinase. The EMBO Journal, 17(22), 6649–6659. [Link]

- Pearce, L. R., Komander, D., & Alessi, D. R. (2010). The nuts and bolts of AGC protein kinases. Nature Reviews Molecular Cell Biology, 11(1), 9–22. [Link]

- Laplante, M., & Sabatini, D. M. (2012). mTOR signaling in growth control and disease. Cell, 149(2), 274–293. [Link]

- Alzheimer's Drug Discovery Foundation. (n.d.). S6K1 Inhibitors.

- Zhang, H., Liang, J., & Zhang, J. (2014). Research on progress and prospect of kinase S6K1. Sheng Wu Yi Xue Gong Cheng Xue Za Zhi, 31(4), 935–938, 949. [Link]

- Chauvin, C., Koka, V., Espejo, A., Souquere, S., Pierron, G., & Pende, M. (2014). Ribosomal protein S6 kinase activity controls the ribosome biogenesis transcriptional program. Oncogene, 33(4), 474–483. [Link]

- Dibble, C. C., & Manning, B. D. (2013). Signal integration by mTORC1 coordinates nutrient input with biosynthetic output. Nature Cell Biology, 15(6), 555–564. [Link]

- Knight, Z. A., & Shokat, K. M. (2007). Development of organometallic S6K1 inhibitors. Journal of the American Chemical Society, 129(25), 7840–7841. [Link]

- Sun, S. Y. (2014). Development of Organometallic S6K1 Inhibitors. Journal of Medicinal Chemistry, 57(1), 1–2. [Link]

- Hannan, K. M., Brandenburger, Y., Jenkins, A., Sharkey, K., Cavanaugh, A., Rothblum, L., & Hannan, R. D. (2003). The ribosome biogenesis checkpoint is active in normal cells. Molecular and Cellular Biology, 23(10), 3487–3497. [Link]

- Wu, X., Xie, W., Xie, W., Liu, S., & Guo, J. (2022). Beyond controlling cell size: functional analyses of S6K in tumorigenesis.

- Wang, X., Yu, Y., & Li, J. (2013). Crystal structures of S6K1 provide insights into the regulation mechanism of S6K1 by the hydrophobic motif. Biochemical Journal, 454(1), 39–47. [Link]

- Ahmad, A., & Mohammad, T. (2023). Structure-based identification of potential inhibitors of ribosomal protein S6 kinase 1, targeting cancer therapy: a combined docking and molecular dynamics simulations approach. Journal of Biomolecular Structure & Dynamics, 41(16), 7943–7956. [Link]

- The Role of S6K1 in Aging and Alzheimer's Disease: Mechanistic Insights and Therapeutic Potential. (2023). Antioxidants, 12(6), 1265. [Link]

- Kim, J., & Guan, K. L. (2019). mTOR as a central hub of nutrient signalling and cell growth.

- Regulation and function of ribosomal protein S6 kinase (S6K) within mTOR signalling networks. (2012). Biochemical Journal, 441(1), 1–21. [Link]

- Blenis, J., Lee, G., Dempsey, J., & England, C. (2017). Abstract IA03: mTORC1/S6K1: Regulation of RNA biogenesis, protein synthesis, and cell metabolism. Cancer Research, 77(13_Supplement), IA03. [Link]

- S6K1 is a Targetable Vulnerability in Tumors Exhibiting Plasticity and Therapy Resistance. (2022). bioRxiv. [Link]

- Um, S. H., D'Alessio, D., & Thomas, G. (2006). mTOR complex1-S6K1 signaling: at the crossroads of obesity, diabetes and cancer. Trends in Molecular Medicine, 12(12), 555–562. [Link]

- Amar-Schwartz, A., Ben-Hur, S., Jbara, M., El-Amir, D., Spector, I., & El-Amir, D. (2022). S6K1 phosphorylates Cdk1 and MSH6 to regulate DNA repair. eLife, 11, e78604. [Link]

- The role of S6K1 in ER-positive breast cancer. (2012). Cell Cycle, 11(16), 3001–3006. [Link]

- Distinct Roles of mTOR Targets S6K1 and S6K2 in Breast Cancer. (2018). International Journal of Molecular Sciences, 19(11), 3392. [Link]

- Downstream substrates and effectors of S6K. After phosphorylation and... (n.d.). ResearchGate.

- Identification and characterization of a constitutively T-loop phosphorylated and active recombinant S6K1: expression, purification, and enzymatic studies in a high capacity non-radioactive TR-FRET Lance assay. (2007).

- S6K1 activity and S6 phosphorylation in S6K1 transgenic mice. (A)... (n.d.). ResearchGate.

- Investigating the Regulation of Ribosomal Protein S6 Kinase 1 by CoAlation. (2022). International Journal of Molecular Sciences, 23(16), 9037. [Link]

- The Role of S6K1 in Aging and Alzheimer's Disease: Mechanistic Insights and Therapeutic Potential. (2023). Antioxidants, 12(6), 1265. [Link]

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. Role of mTORC1-S6K1 signaling pathway in regulation of hematopoietic stem cell and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mTORC1-Activated S6K1 Phosphorylates Rictor on Threonine 1135 and Regulates mTORC2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. The Role of S6K1 in Aging and Alzheimer’s Disease: Mechanistic Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ribosomal S6 kinase signaling and the control of translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Beyond controlling cell size: functional analyses of S6K in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. S6 kinase 1 at the central node of cell size and ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | S6 kinase 1 at the central node of cell size and ageing [frontiersin.org]

- 10. [Research on progress and prospect of kinase S6K1] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The role of S6K1 in ER-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. P70-S6 Kinase 1 - Wikipedia [en.wikipedia.org]

- 14. S6K1 is a Targetable Vulnerability in Tumors Exhibiting Plasticity and Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Development of organometallic S6K1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. alzdiscovery.org [alzdiscovery.org]

- 18. Development of Organometallic S6K1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Role of Ribosomal S6 Kinase 1 (S6K1) in Studying Protein Synthesis

A Note on Nomenclature: The topic specified "S6K-18." Following a comprehensive review of scientific literature, it has been determined that the standard and widely accepted nomenclature for the key kinase in this pathway is S6K1 (Ribosomal Protein S6 Kinase 1), also known as p70S6K.[1] This guide will proceed using the standard term, S6K1, to ensure clarity and alignment with established scientific literature.

Introduction: S6K1 as a Central Regulator of Protein Synthesis

Ribosomal S6 Kinase 1 (S6K1) is a serine/threonine kinase that functions as a critical downstream effector of the mTOR (mechanistic Target of Rapamycin) signaling pathway, specifically mTOR Complex 1 (mTORC1).[2] This pathway is a master regulator of cell growth, proliferation, and metabolism, integrating signals from nutrients, growth factors, and cellular energy levels.[3] S6K1's primary role is to promote protein synthesis by phosphorylating several key components of the translational machinery.[4] Its activity is a widely used proxy for mTORC1 signaling and a key indicator of anabolic processes within the cell.[5] Dysregulation of the S6K1 pathway is implicated in numerous diseases, including cancer, metabolic disorders like diabetes, and neurodegenerative conditions such as Alzheimer's disease.[6][7] This guide provides an in-depth technical overview for researchers on how to effectively study protein synthesis by targeting and measuring the activity of S6K1.

The mTORC1-S6K1 Signaling Axis: Mechanism of Action

The activation of S6K1 is a multi-step process tightly controlled by mTORC1. In response to sufficient nutrients (like amino acids) and growth factor signaling (e.g., through the PI3K/Akt pathway), mTORC1 is activated.[8] Activated mTORC1 then phosphorylates S6K1 at a critical residue in its hydrophobic motif (Threonine 389), which is a key step for its activation.[9] Full activation of S6K1 also requires phosphorylation by PDK1 at Threonine 229 in its activation loop.[10]

Once active, S6K1 orchestrates an increase in protein synthesis through the phosphorylation of multiple downstream substrates:

-

Ribosomal Protein S6 (rpS6): This is the most well-characterized substrate of S6K1.[11] S6K1 phosphorylates rpS6 on several serine residues (Ser235/236, Ser240/244).[12] While initially thought to be essential for the translation of a specific class of mRNAs (those with a 5' terminal oligopyrimidine tract, or TOP mRNAs), recent evidence suggests that rpS6 phosphorylation is more critical for regulating cell size and may not be universally required for TOP mRNA translation.[11] Nevertheless, the phosphorylation status of rpS6 remains a reliable and widely used readout for S6K1 activity.[5]

-

Eukaryotic Initiation Factor 4B (eIF4B): S6K1 phosphorylation of eIF4B at Ser422 enhances its interaction with the eIF3 complex, which promotes the recruitment of the eIF4F complex to the 5' cap of mRNAs, a critical step in translation initiation.[4]

-

Eukaryotic Elongation Factor 2 Kinase (eEF2K): S6K1 phosphorylates and inactivates eEF2K.[13] Since eEF2K's function is to phosphorylate and inhibit eukaryotic elongation factor 2 (eEF2), the inhibition of eEF2K by S6K1 leads to the dephosphorylation and activation of eEF2, thereby promoting translational elongation.[4]

-

Programmed Cell Death Protein 4 (PDCD4): S6K1 can phosphorylate PDCD4, a tumor suppressor that inhibits translation initiation by binding to eIF4A. Phosphorylation of PDCD4 marks it for degradation, thus relieving its inhibitory effect on translation.

Beyond these direct effects on the translational machinery, S6K1 also participates in a negative feedback loop. Activated S6K1 can phosphorylate Insulin Receptor Substrate 1 (IRS-1), leading to its degradation and a dampening of the upstream PI3K/Akt signaling that activates mTORC1.[6][14]

Signaling Pathway Diagram```dot

// Nodes Growth_Factors [label="Growth Factors\n(e.g., Insulin)", fillcolor="#F1F3F4", fontcolor="#202124"]; Nutrients [label="Nutrients\n(Amino Acids)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FFFFFF", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FFFFFF", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; S6K1 [label="S6K1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#FFFFFF", fontcolor="#202124"]; rpS6 [label="rpS6", fillcolor="#FBBC05", fontcolor="#202124"]; eIF4B [label="eIF4B", fillcolor="#FBBC05", fontcolor="#202124"]; eEF2K [label="eEF2K", fillcolor="#FBBC05", fontcolor="#202124"]; Protein_Synthesis [label="Protein Synthesis\n(Translation Initiation & Elongation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; IRS1 [label="IRS-1", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Growth_Factors -> PI3K [color="#5F6368"]; PI3K -> Akt [color="#5F6368"]; Akt -> mTORC1 [label="Activates", fontcolor="#5F6368", fontsize=8, color="#5F6368"]; Nutrients -> mTORC1 [label="Activates", fontcolor="#5F6368", fontsize=8, color="#5F6368"]; mTORC1 -> S6K1 [label="Phosphorylates (T389)", fontcolor="#5F6368", fontsize=8, color="#5F6368"]; PDK1 -> S6K1 [label="Phosphorylates (T229)", fontcolor="#5F6368", fontsize=8, color="#5F6368"]; S6K1 -> rpS6 [label="Phosphorylates", fontcolor="#5F6368", fontsize=8, color="#5F6368"]; S6K1 -> eIF4B [label="Phosphorylates", fontcolor="#5F6368", fontsize=8, color="#5F6368"]; S6K1 -> eEF2K [label="Inhibits", arrowhead=tee, fontcolor="#5F6368", fontsize=8, color="#5F6368"]; rpS6 -> Protein_Synthesis [color="#5F6368"]; eIF4B -> Protein_Synthesis [color="#5F6368"]; eEF2K -> Protein_Synthesis [arrowhead=tee, label="Inhibits", fontcolor="#5F6368", fontsize=8, color="#5F6368"]; S6K1 -> IRS1 [label="Inhibits\n(Negative Feedback)", arrowhead=tee, fontcolor="#5F6368", fontsize=8, color="#5F6368"]; IRS1 -> PI3K [color="#5F6368"];

{rank=same; Growth_Factors; Nutrients;} }

Sources

- 1. P70-S6 Kinase 1 - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Ribosomal Protein S6 Phosphorylation in the Nervous System: From Regulation to Function [frontiersin.org]

- 6. Role of mTORC1-S6K1 signaling pathway in regulation of hematopoietic stem cell and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of S6K1 in Aging and Alzheimer’s Disease: Mechanistic Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The mTOR-S6K Pathway Links Growth Signaling to DNA Damage Response by Targeting RNF168 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Ribosomal protein S6 phosphorylation: from protein synthesis to cell size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. portlandpress.com [portlandpress.com]

- 14. S6 kinase 1 at the central node of cell size and ageing - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to S6K-18: A Selective p70S6K1 Inhibitor

Introduction

In the intricate landscape of cellular signaling, the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway stands as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] A critical downstream effector within this cascade is the p70 ribosomal S6 kinase (S6K), a family of serine/threonine kinases that play a pivotal role in orchestrating protein synthesis.[3][4] S6K-18 (CAS 1265789-88-5) has emerged as a valuable chemical probe for dissecting the nuanced functions of this pathway. It is a potent and highly selective inhibitor of the S6K1 isoform (also known as p70S6K).[4][5] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its application in both biochemical and cell-based assays.

Physicochemical Properties and Formulation

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in experimental settings.

| Property | Value | Source |

| CAS Number | 1265789-88-5 | [6] |

| Molecular Formula | C₁₇H₁₈N₄O₃S | [6] |

| Molecular Weight | 358.41 g/mol | [4] |

| Appearance | Pale purple to light purple solid | [7] |

| Purity | >98% | [5] |

| IC₅₀ (S6K1) | 52 nM | [5] |

| Solubility | DMSO: 72 mg/mL; DMF: 1 mg/mL; Ethanol: 1 mg/mL; PBS (pH 7.2): Insoluble | [4][6] |

| Storage | Store as a solid at -20°C for up to 4 years. | [6] |

Formulation for In Vitro and In Vivo Studies:

For in vitro cell-based assays, this compound is typically dissolved in anhydrous dimethyl sulfoxide (DMSO) to create a stock solution, which can then be further diluted in cell culture media to the desired working concentration.[4] It is crucial to use fresh, anhydrous DMSO as moisture can reduce solubility.[4]

For in vivo animal studies, this compound can be formulated as a suspension. A common method involves suspending the compound in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) in water.[4] Alternatively, a solution can be prepared using a combination of PEG300, Tween80, and ddH₂O, or a suspension in corn oil.[4] The appropriate formulation will depend on the specific experimental design and route of administration.

Mechanism of Action and the S6K1 Signaling Pathway

This compound exerts its effects by selectively inhibiting the kinase activity of S6K1. S6K1 is a key downstream target of the mTOR Complex 1 (mTORC1).[1][2] The activation of S6K1 is a complex process involving multiple phosphorylation events, primarily driven by mTORC1 in response to various upstream signals such as growth factors (e.g., insulin, IGF-1) and nutrients (e.g., amino acids).[1][8]

Once activated, S6K1 phosphorylates a number of downstream substrates, with the 40S ribosomal protein S6 (rpS6) being the most well-characterized.[8] Phosphorylation of rpS6 and other substrates like eukaryotic initiation factor 4B (eIF4B) and programmed cell death protein 4 (PDCD4) ultimately leads to enhanced protein synthesis and cell growth.[2]

S6K1 also participates in a negative feedback loop that regulates the PI3K/Akt pathway. Activated S6K1 can phosphorylate and promote the degradation of insulin receptor substrate 1 (IRS1), thereby dampening the upstream signaling that leads to its own activation.[1] This feedback mechanism has important implications for the cellular response to S6K1 inhibition.

The following diagram illustrates the central role of S6K1 in the mTOR signaling pathway.

Caption: The S6K1 signaling pathway, illustrating upstream activators, core components, and downstream effectors. This compound selectively inhibits S6K1.

S6K1 vs. S6K2: The Importance of Isoform Selectivity

The S6K family comprises two main isoforms, S6K1 and S6K2, which share a high degree of homology in their kinase domains.[3] While they share some overlapping functions, emerging evidence suggests they also have distinct and even opposing roles in cellular processes.[2] For instance, S6K1 is more prominently implicated in cell proliferation, invasion, and metastasis, whereas S6K2 appears to have a greater impact on the regulation of cell death.[2] In some contexts, the genetic deletion of S6K1 and S6K2 has been shown to have different effects on learning, memory, and synaptic plasticity.[9]

Experimental Protocols

In Vitro Kinase Assay

This protocol describes a method to assess the inhibitory activity of this compound on recombinant S6K1 in a biochemical assay format.

Caption: A generalized workflow for an in vitro kinase assay to determine the inhibitory activity of this compound on S6K1.

Materials:

-

Recombinant active S6K1 enzyme

-

S6K1 substrate (e.g., a synthetic peptide corresponding to a portion of rpS6)[10]

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)

-

ATP

-

This compound

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, [γ-³²P]ATP, or phospho-specific antibody)

-

96-well microplate

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 96-well plate, add the recombinant S6K1 enzyme and the S6K1 substrate to each well.

-

Add the serially diluted this compound or vehicle control (DMSO) to the appropriate wells.

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km for S6K1.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction according to the detection method being used (e.g., by adding a stop solution or boiling in sample buffer).

-

Detect the level of substrate phosphorylation using your chosen method.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Cell-Based Western Blot Analysis

This protocol outlines a method to assess the effect of this compound on the phosphorylation of downstream targets of S6K1 in a cellular context. The phosphorylation status of ribosomal protein S6 (rpS6) at Ser235/236 is a commonly used and reliable readout for S6K1 activity.[11]

Caption: A step-by-step workflow for performing a western blot to analyze the inhibition of S6K1 signaling by this compound.

Materials:

-

Cell line of interest (e.g., MCF-7, HeLa)

-

Cell culture medium and supplements

-

This compound

-

Stimulant (e.g., serum, insulin, growth factors)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-rpS6 (Ser235/236), anti-total rpS6, anti-phospho-S6K1 (Thr389), anti-total S6K1, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagent

Procedure:

-

Plate cells and allow them to adhere and grow to the desired confluency.

-

(Optional) Serum-starve the cells for several hours to overnight to reduce basal signaling.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a growth factor or serum for a short period (e.g., 15-30 minutes) to activate the mTOR/S6K1 pathway.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and then apply the ECL detection reagent.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities to determine the effect of this compound on the phosphorylation of rpS6 and other relevant proteins. Normalize the phospho-protein levels to the total protein levels and the loading control.

Potential Off-Target Effects and Considerations

While this compound is reported to be a selective S6K1 inhibitor, it is crucial for researchers to be aware of the potential for off-target effects, a common consideration with small molecule kinase inhibitors.[12] The ATP-binding pockets of many kinases are structurally similar, which can lead to cross-reactivity.[12] Therefore, it is advisable to:

-

Use the lowest effective concentration of this compound to minimize the likelihood of off-target effects.

-

Confirm key findings using a secondary, structurally distinct S6K1 inhibitor or a genetic approach such as siRNA-mediated knockdown of S6K1.

-

Perform a broader kinase selectivity screen if the experimental system is particularly sensitive or if unexpected phenotypes are observed.

Conclusion

This compound is a powerful and selective tool for the investigation of the S6K1 signaling pathway. Its ability to specifically inhibit S6K1 allows for the detailed dissection of this kinase's role in a multitude of cellular processes, from protein synthesis to the regulation of complex signaling networks. By employing the detailed protocols and considering the key principles outlined in this guide, researchers can effectively utilize this compound to advance our understanding of the intricate biology governed by the mTOR/S6K1 axis and its implications in health and disease.

References

- Gao, N., & Guan, K. L. (2022). Beyond controlling cell size: functional analyses of S6K in tumorigenesis. Signal Transduction and Targeted Therapy, 7(1), 245.

- Lee-Ho, C. T., & Proud, C. G. (2015). The role of S6K1 in ER-positive breast cancer. Cell Cycle, 14(5), 697–706.

- Bahrami, F., & Gidekel, M. (2019). Distinct Roles of mTOR Targets S6K1 and S6K2 in Breast Cancer. International Journal of Molecular Sciences, 20(18), 4566.

- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315.

- Lee-Fruman, K. K., & Proud, C. G. (2012). Loss of S6K1 But Not S6K2 in the Tumor Microenvironment Suppresses Tumor Growth by Attenuating Tumor Angiogenesis. PLoS ONE, 7(5), e38038.

- BPS Bioscience. p70S6K (S6K1) Kinase Assay Kit. [Link]

- Reaction Biology. Kinase Selectivity Panels. [Link]

- Zhang, Y., et al. (2022). S6K functions in feedback regulation.

- Arif, A., et al. (2024).

- Various Authors. (2014). Western Blotting using p70-S6K antibody?

- Arif, A., et al. (2017). Multisite phosphorylation of S6K1 directs a kinase phospho-code that determines substrate selection. The Journal of cell biology, 216(10), 3295-3311.

- MENTOR. DC 15: S6K1- and S6K2-Selective PROTAC Degraders. [Link]

- Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.

- ChemBK. This compound. [Link]

- Gerstenecker, S., et al. (2021). Discovery of a Potent and Highly Isoform-Selective Inhibitor of the Neglected Ribosomal Protein S6 Kinase Beta 2 (S6K2). Cancers, 13(21), 5393.

- Zhang, P., et al. (2022). Inhibition of S6K lowers age-related inflammation and increases lifespan through the endolysosomal system.

- Sadoshima, J., et al. (2002). Western blot showing the time course of S6K phosphorylation during RVPO.

- Various Authors. (2019). Is anyone working with phosphorylated-S6K antibodies?

- Klaeger, S., et al. (2017). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS chemical biology, 12(12), 2937-2948.

- Ventura, A. C., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC systems biology, 8, 83.

- Reaction Biology. Kinase Selectivity Panels. [Link]

- Antion, M. D., et al. (2008). Removal of S6K1 and S6K2 leads to divergent alterations in learning, memory, and synaptic plasticity. Learning & memory, 15(1), 29-38.

- BPS Bioscience. p70S6K (S6K1) Kinase Assay Kit. [Link]

- Anastassiadis, T., et al. (2011). A quantitative analysis of kinase inhibitor selectivity.

- Eurofins Discovery. scanELECT® Kinase Selectivity & Profiling Assay Panel. [Link]

- MENTOR.

- EpigenTek. Western Blot (WB) Protocol. [Link]

- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

- Aguilar, V., et al. (2007). S6 kinase deletion suppresses muscle growth adaptations to nutrient availability by activating AMP kinase. Cell metabolism, 5(6), 476-487.

- Zhang, P., et al. (2022). Inhibition of S6K lowers age-related inflammation and immunosenescence and increases lifespan through the endolysosomal system. bioRxiv. [Link]

- Mghanga, F. P., & He, Q. (2023). Western Blot: Principles, Procedures, and Clinical Applications. In StatPearls.

- Zhu, Y., et al. (2010). Ribosomal S6 kinase regulates ischemia-induced progenitor cell proliferation in the adult mouse hippocampus. Journal of neuroscience research, 88(14), 3047-3056.

- Colburn, W. A. (2001). Overview of pharmacokinetics. Current protocols in pharmacology, Chapter 7, Unit 7.1.

- Zhang, P., et al. (2024). Inhibition of S6K lowers age-related inflammation and increases lifespan through the endolysosomal system.

- Pende, M., et al. (2004). S6K1(-/-)/S6K2(-/-) mice exhibit perinatal lethality and rapamycin-sensitive 5'-terminal oligopyrimidine mRNA translation and reveal a mitogen-activated protein kinase-dependent S6 kinase pathway. Molecular and cellular biology, 24(8), 3112-3124.

- Chu, X., et al. (2018). Recent advances in the translation of drug metabolism and pharmacokinetics science for drug discovery and development. Acta pharmaceutica sinica. B, 8(2), 140-145.

Sources

- 1. Beyond controlling cell size: functional analyses of S6K in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Loss of S6K1 But Not S6K2 in the Tumor Microenvironment Suppresses Tumor Growth by Attenuating Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medkoo.com [medkoo.com]

- 6. caymanchem.com [caymanchem.com]

- 7. chembk.com [chembk.com]

- 8. The role of S6K1 in ER-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Removal of S6K1 and S6K2 leads to divergent alterations in learning, memory, and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. academic.oup.com [academic.oup.com]

A Technical Guide to the Determination of S6K-18 IC50 Value Against S6K1

This guide provides a comprehensive technical overview of the ribosomal protein S6 kinase 1 (S6K1) inhibitor, S6K-18, with a primary focus on the accurate determination of its half-maximal inhibitory concentration (IC50) value. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor profiling and characterization.

Introduction: The Significance of S6K1 Inhibition

Ribosomal protein S6 kinase beta-1 (S6K1), also known as p70S6K, is a critical serine/threonine kinase that functions as a downstream effector of the PI3K/Akt/mTOR signaling pathway.[1][2] This pathway is a central regulator of cell growth, proliferation, protein synthesis, and metabolism.[3][4] Aberrant activation of S6K1 is implicated in a multitude of pathological conditions, including cancer, diabetes, and obesity.[2][5] Consequently, the development of potent and selective S6K1 inhibitors is a significant focus in therapeutic research. This compound has emerged as a highly selective inhibitor of S6K1.[6][7]

The mTOR/S6K1 Signaling Axis

The activation of S6K1 is a multi-step process initiated by upstream signals such as growth factors (e.g., IGF-1). This leads to the activation of the mTORC1 complex, which in turn phosphorylates S6K1 at key residues, including threonine 389 in the hydrophobic motif.[5][8] Once activated, S6K1 phosphorylates several substrates, most notably the 40S ribosomal protein S6 (S6), thereby promoting the translation of specific mRNAs that are essential for cell growth and proliferation.[1][4]

Caption: The mTOR/S6K1 signaling pathway and the point of inhibition by this compound.

This compound: A Selective S6K1 Inhibitor

This compound is a small molecule compound identified as a potent and highly selective inhibitor of S6K1.[6][7] Its selectivity is a crucial attribute, as it minimizes off-target effects, which is a common challenge with kinase inhibitors due to the conserved nature of the ATP-binding pocket across the kinome.

Biochemical Potency

The inhibitory potential of a compound is quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.

| Compound | Target | IC50 Value |

| This compound | S6K1 | 52 nM[6][9] |

Preclinical data indicates that this compound inhibits S6K1 with an IC50 of approximately 52 nM.[9] Furthermore, it demonstrates high selectivity when screened against a panel of other kinases at a concentration of 1 µM.[9]

Experimental Determination of this compound IC50 Against S6K1

The following section provides a detailed, step-by-step protocol for an in vitro kinase assay to determine the IC50 value of this compound against S6K1. This protocol is designed to be self-validating by incorporating appropriate controls.

Principle of the Assay

The assay quantifies the kinase activity of S6K1 by measuring the phosphorylation of a specific substrate. The inhibition of this activity by this compound is then measured at various inhibitor concentrations to determine the IC50 value. A common method is to measure the amount of ADP produced, which is directly proportional to the kinase activity, using a luminescence-based assay system such as ADP-Glo™.

Experimental Workflow

Caption: Workflow for the in vitro determination of the this compound IC50 value.

Detailed Protocol

Materials:

-

Recombinant human S6K1 enzyme

-

S6K substrate peptide (e.g., a peptide containing the S6 ribosomal protein phosphorylation site)

-

ATP (Adenosine 5'-triphosphate)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

This compound compound

-

PF-4708671 (positive control inhibitor with a known IC50 of ~160 nM)[10][11]

-

DMSO (Dimethyl sulfoxide)

-

ADP-Glo™ Kinase Assay Kit (or equivalent)

-

96-well white, flat-bottom assay plates

-

Multichannel pipettes

-

Plate reader with luminescence detection capabilities

Procedure:

-

Preparation of Reagents:

-

Causality: Proper reagent preparation is critical for assay consistency and accuracy.

-

Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced enzyme inhibition.[12][13]

-

Prepare a similar dilution series for the positive control, PF-4708671.

-

Thaw the S6K1 enzyme, substrate, and ATP on ice. Prepare working solutions in 1x Kinase Assay Buffer at the desired concentrations. The optimal enzyme and substrate concentrations should be determined empirically but a starting point could be 5-15 ng/µl for the enzyme.[12]

-

-

Assay Setup (in a 96-well plate):

-

Causality: A logical plate layout with appropriate controls ensures the validity of the results.

-

Blank (No Enzyme) Control: Add kinase assay buffer, substrate, ATP, and the highest concentration of DMSO used in the inhibitor wells. This control is used to determine the background signal.

-

Positive (No Inhibitor) Control: Add kinase assay buffer, substrate, ATP, S6K1 enzyme, and DMSO (at the same concentration as the inhibitor wells). This represents 100% enzyme activity.

-

Test Wells: Add kinase assay buffer, substrate, ATP, and the serially diluted this compound or PF-4708671.

-

Initiate the Reaction: Add the diluted S6K1 enzyme to all wells except the "Blank" controls. The final reaction volume is typically 25-50 µL.

-

-

Kinase Reaction Incubation:

-

Causality: This allows for the enzymatic reaction to proceed under controlled conditions.

-

Incubate the plate at 30°C for 45 minutes.[12] This time should be within the linear range of the reaction, which should be predetermined.

-

-

ADP Detection:

-

Causality: This two-step process first stops the kinase reaction and depletes the remaining ATP, then converts the generated ADP into a luminescent signal.

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate at room temperature for 45 minutes.[12]

-

Add Kinase Detection Reagent to each well to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal. Incubate at room temperature for another 45 minutes.[12]

-

-

Data Acquisition and Analysis:

-

Causality: This step quantifies the enzyme activity and allows for the calculation of the IC50 value.

-

Measure the luminescence of each well using a plate reader.

-

Data Normalization:

-

Subtract the average "Blank" signal from all other readings.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the "Positive Control" (0% inhibition) and "Blank" (100% inhibition).

-

% Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Blank) / (Signal_Positive - Signal_Blank))

-

-

IC50 Calculation: Plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

-

Conclusion

This guide outlines the significance of S6K1 as a therapeutic target and details the properties of the selective inhibitor this compound. The provided in-depth protocol for determining the IC50 value of this compound against S6K1 is designed to yield accurate and reproducible results. By adhering to the principles of careful reagent preparation, appropriate controls, and systematic data analysis, researchers can confidently characterize the potency of this and other kinase inhibitors, contributing to the advancement of drug discovery efforts in this critical signaling pathway.

References

- Development of Organometallic S6K1 Inhibitors | Journal of Medicinal Chemistry. (n.d.).

- S6 Kinase Signaling Pathway. (n.d.).

- Role of mTORC1-S6K1 signaling pathway in regulation of hematopoietic stem cell and acute myeloid leukemia. (2018). National Institutes of Health (NIH). [Link]

- S6K in vitro kinase assay. (n.d.). Bio-protocol. [Link]

- P70-S6 Kinase 1. (n.d.). Wikipedia. [Link]

- The S6 kinase signaling pathway in the control of development and growth. (2002). PubMed. [Link]

- Crystal structures of S6K1 provide insights into the regulation mechanism of S6K1 by the hydrophobic motif. (n.d.). Portland Press. [Link]

- p70S6K (S6K1) Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

- p70S6K (S6K1) Kinase Assay Kit, 78806. (n.d.). Amsbio. [Link]

- p70S6K (S6K1) Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

Sources

- 1. P70-S6 Kinase 1 - Wikipedia [en.wikipedia.org]

- 2. portlandpress.com [portlandpress.com]

- 3. Role of mTORC1-S6K1 signaling pathway in regulation of hematopoietic stem cell and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The S6 kinase signaling pathway in the control of development and growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. selleckchem.com [selleckchem.com]

- 8. amsbio.com [amsbio.com]

- 9. medkoo.com [medkoo.com]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. bpsbioscience.com [bpsbioscience.com]

The Nexus of Cellular Growth and Metabolism: An In-depth Technical Guide to the Downstream Targets of S6K1 Kinase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribosomal protein S6 kinase 1 (S6K1), a serine/threonine kinase, stands as a pivotal downstream effector of the mammalian target of rapamycin complex 1 (mTORC1). Its activation, exquisitely sensitive to nutrients and growth factors, orchestrates a multitude of cellular processes fundamental to cell growth, proliferation, and metabolism. Dysregulation of the S6K1 signaling axis is intimately linked to a spectrum of pathologies, including cancer, diabetes, and obesity, making it a compelling target for therapeutic intervention.[1][2] This in-depth technical guide provides a comprehensive exploration of the downstream targets of S6K1, elucidating the molecular mechanisms that underpin its diverse physiological and pathological functions. We delve into the core signaling pathways, detail methodologies for target identification and validation, and offer insights for researchers and drug development professionals navigating this intricate signaling network.

The S6K1 Signaling Cascade: A Primer on Activation and Regulation

The activation of S6K1 is a tightly regulated, multi-step process involving a series of phosphorylation events.[3] As a key node in the PI3K/Akt/mTOR signaling pathway, S6K1 integrates upstream signals to control downstream cellular responses.[4] The canonical activation of S6K1 is initiated by mTORC1, which phosphorylates S6K1 on its hydrophobic motif (Threonine 389), a critical step for its activation.[5][6] This priming phosphorylation allows for the subsequent phosphorylation of the activation loop (Threonine 229) by 3-phosphoinositide-dependent protein kinase 1 (PDK1), leading to full S6K1 activation.[6][7]

However, the regulatory landscape of S6K1 is more complex, with emerging evidence for the role of other kinases and phosphorylation sites in modulating its activity and substrate specificity. For instance, cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of Serine 424 and Serine 429 in the C-terminus of S6K1 can induce a conformational change that alters its substrate selection.[8] This highlights a "kinase phospho-code" that fine-tunes S6K1 function in response to specific cellular contexts.[8]

Figure 1: Simplified schematic of the S6K1 activation pathway.

Orchestrating Protein Synthesis: The Canonical Role of S6K1

A primary and well-established function of S6K1 is the promotion of protein synthesis, a cornerstone of cell growth.[5][6] S6K1 achieves this by phosphorylating a cohort of substrates directly involved in the translational machinery.

-

Ribosomal Protein S6 (rpS6): The namesake substrate of S6K1, rpS6 is a component of the 40S ribosomal subunit.[9] Phosphorylation of rpS6 by S6K1 is thought to enhance the translation of a specific class of mRNAs known as 5' terminal oligopyrimidine (5' TOP) tracts, which predominantly encode ribosomal proteins and other components of the translational apparatus.[10]

-

Eukaryotic Initiation Factor 4B (eIF4B): S6K1 phosphorylation of eIF4B promotes its interaction with the eIF3 complex, which is crucial for the initiation of cap-dependent translation.[11][12]

-

Eukaryotic Elongation Factor 2 Kinase (eEF2K): S6K1 phosphorylates and inhibits eEF2K.[5][6] Since eEF2K's function is to phosphorylate and inactivate eukaryotic elongation factor 2 (eEF2), its inhibition by S6K1 leads to the dephosphorylation and activation of eEF2, thereby promoting translational elongation.

-

Programmed Cell Death Protein 4 (PDCD4): S6K1 phosphorylates the tumor suppressor PDCD4, leading to its degradation.[13] As PDCD4 is an inhibitor of translation initiation, its removal by S6K1-mediated phosphorylation further stimulates protein synthesis.[10]

Beyond Translation: S6K1's Influence on Cell Growth, Proliferation, and Metabolism

The functional repertoire of S6K1 extends far beyond the realm of protein synthesis, influencing a diverse array of cellular processes critical for growth, proliferation, and metabolic homeostasis.[9][14]

Cell Growth and Proliferation

In vivo studies using mouse models have demonstrated that S6K1 predominantly regulates cell size over cell proliferation.[7][15] This is achieved through its integrated control of protein and lipid synthesis. However, S6K1 also plays a role in cell cycle progression. For instance, S6K1 has been shown to control the steady-state levels of cyclin D1 mRNA, a key regulator of the G1 to S phase transition.[16] The pro-survival function of S6K1 is partly mediated by its ability to inactivate the pro-apoptotic protein BAD.[17]

Metabolic Regulation

S6K1 is a critical regulator of systemic metabolism, with its dysregulation being implicated in insulin resistance and obesity.[18][19]

-

Adipogenesis: Activated S6K1 can translocate to the nucleus and phosphorylate histone H2B at Serine 36, leading to epigenetic changes that suppress the expression of Wnt genes and promote adipogenic commitment.[18]

-

Glucose Homeostasis: In the hypothalamus, the mTOR/S6K1 signaling axis mediates the anorexigenic effects of leptin and insulin, thereby regulating food intake and glucose metabolism.[20] Pharmacological inhibition of S6K1 has been shown to improve glucose tolerance and increase Akt phosphorylation in the liver and muscle of obese mice.[19]

The Feedback Loop: S6K1's Role in Regulating Upstream Signaling

A crucial aspect of S6K1 function is its involvement in a negative feedback loop that attenuates signaling from the PI3K/Akt pathway.[4][21] This feedback mechanism is critical for maintaining cellular homeostasis and preventing aberrant signaling.

-

Insulin Receptor Substrate 1 (IRS-1): Activated S6K1 can directly phosphorylate IRS-1 on multiple inhibitory serine residues.[7][22] This phosphorylation leads to the degradation of IRS-1 or impairs its interaction with the insulin receptor, thereby dampening downstream PI3K/Akt signaling.[23][24] This negative feedback loop is a key contributor to the development of insulin resistance in states of chronic S6K1 activation.[22]

-

Rictor: S6K1 can also phosphorylate Rictor, a key component of mTORC2. This phosphorylation inhibits mTORC2 activity, further contributing to the negative feedback on Akt signaling, as mTORC2 is responsible for the full activation of Akt through phosphorylation at Serine 473.[25]

-

Glycogen Synthase Kinase 3 (GSK3): Under conditions of mTOR-dependent feedback inhibition of Akt, S6K1 can become the predominant kinase phosphorylating and inactivating GSK3.[26]

Figure 2: Negative feedback regulation of the PI3K/Akt pathway by S6K1.

Methodologies for Studying S6K1 and its Substrates

The identification and validation of S6K1 substrates are crucial for a comprehensive understanding of its biological functions. A combination of in vitro and in vivo approaches is typically employed.

In Vitro Kinase Assays

In vitro kinase assays are fundamental for determining whether a protein is a direct substrate of S6K1. These assays typically involve incubating purified, active S6K1 with a putative substrate and radiolabeled ATP ([γ-³²P]ATP).

Generalized Protocol for In Vitro S6K1 Kinase Assay:

-

Reaction Setup: Prepare a reaction mixture containing kinase buffer, purified active S6K1, the purified putative substrate protein (or a synthetic peptide corresponding to the putative phosphorylation site), and MgCl₂.

-

Initiation: Start the reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Analysis: Separate the reaction products by SDS-PAGE. Visualize the phosphorylated substrate by autoradiography.

For quantitative analysis, the phosphorylated substrate can be excised from the gel and the radioactivity measured using a scintillation counter. Non-radioactive methods, such as using phospho-specific antibodies in Western blotting or ELISA, can also be employed.[10]

Identification of S6K1 Substrates in a Cellular Context

Identifying S6K1 substrates within the complex milieu of a cell requires more sophisticated approaches.

Workflow for Identifying S6K1 Substrates:

-

Cellular System: Utilize cell lines where S6K1 activity can be modulated, for example, through growth factor stimulation, treatment with mTOR inhibitors (e.g., rapamycin), or genetic manipulation (e.g., S6K1 knockout or knockdown).

-

Phosphoproteomics: Employ mass spectrometry-based phosphoproteomics to identify proteins whose phosphorylation status changes in response to altered S6K1 activity.

-

Candidate Validation:

-

In Vitro Kinase Assay: Confirm direct phosphorylation of candidate proteins by S6K1.

-

Phospho-specific Antibodies: Generate antibodies that specifically recognize the phosphorylated form of the candidate substrate to monitor its phosphorylation in vivo.

-

Site-directed Mutagenesis: Mutate the putative phosphorylation site(s) on the substrate and assess whether this abrogates S6K1-mediated phosphorylation and any associated functional changes.

-

Figure 3: Experimental workflow for the identification and validation of S6K1 substrates.

S6K1 in Disease and as a Therapeutic Target

Given its central role in cell growth, proliferation, and metabolism, it is not surprising that aberrant S6K1 signaling is implicated in a wide range of human diseases.[1][2][22]

-

Cancer: The PI3K/Akt/mTOR pathway is one of the most frequently hyperactivated signaling pathways in human cancers.[23] Elevated S6K1 activity is observed in numerous malignancies and is associated with tumor progression, metastasis, and resistance to therapy.[22]

-

Metabolic Diseases: As previously discussed, chronic activation of S6K1 is a key contributor to insulin resistance, a hallmark of type 2 diabetes.[22] S6K1 also plays a significant role in obesity through its promotion of adipogenesis.[18]

-

Neurological Disorders: Emerging evidence links S6K1 to neurodegenerative diseases such as Alzheimer's disease, where it may contribute to amyloid and tau pathology.[5][6]

The profound involvement of S6K1 in these pathologies has spurred significant interest in developing selective S6K1 inhibitors for therapeutic purposes.[1][2][27] While mTOR inhibitors like rapamycin indirectly inhibit S6K1, their clinical utility can be limited by the disruption of the negative feedback loop, which can lead to the paradoxical activation of Akt.[19] Therefore, the development of direct and specific S6K1 inhibitors remains an active area of research in drug discovery.

Conclusion

S6K1 is a multifaceted kinase that lies at the heart of cellular regulation, integrating upstream signals to control a vast network of downstream processes. Its influence extends from the fundamental machinery of protein synthesis to the intricate regulation of cell growth, metabolism, and survival. The identification of a growing list of S6K1 substrates has provided invaluable insights into the molecular mechanisms underlying its diverse functions. A thorough understanding of the downstream targets of S6K1 is not only crucial for deciphering the complexities of cellular signaling but also holds immense promise for the development of novel therapeutic strategies for a multitude of human diseases. The continued exploration of the S6K1 signalome will undoubtedly unveil new layers of regulation and present new opportunities for therapeutic intervention.

References

- S6K1 regulates GSK3 under conditions of mTOR-dependent feedback inhibition of Akt. (2006). PubMed. [Link]

- A Negative Feedback Regulates The Flow Of Signal Through Akt/mTORC1/S6K1 P

- S6 kinase 1 at the central node of cell size and ageing. (2022). Frontiers in Cell and Developmental Biology. [Link]

- S6 kinase 1 at the central node of cell size and ageing. (2022). PMC. [Link]

- The mTOR Substrate S6 Kinase 1 (S6K1) Is a Negative Regulator of Axon Regeneration and a Potential Drug Target for Central Nervous System Injury. (2017). The Journal of Neuroscience. [Link]

- Schematic model of metabolic regulation by S6K1 in two ways. (A) Upon... (n.d.).

- S6K functions in feedback regulation. A Feedback regulation of the... (n.d.).

- The Role of S6K1 in Aging and Alzheimer's Disease: Mechanistic Insights and Therapeutic Potential. (2023). MDPI. [Link]

- Activation of S6K1 (p70 ribosomal protein S6 kinase 1) requires an initial calcium-dependent priming event involving formation of a high-molecular-mass signalling complex. (2003). PubMed. [Link]

- Modulation of hypothalamic S6K1 and S6K2 alters feeding behavior and systemic glucose metabolism in. (2019). Journal of Endocrinology. [Link]

- Multisite phosphorylation of S6K1 directs a kinase phospho-code that determines substr

- S6 Kinase Signaling Pathway. (n.d.).

- Regulation of s6 kinase 1 activation by phosphorylation

- The Role of S6K1 in Aging and Alzheimer's Disease: Mechanistic Insights and Therapeutic Potential. (2023). PMC. [Link]

- Regulation and function of ribosomal protein S6 kinase (S6K) within mTOR signalling networks. (2012). PubMed. [Link]

- Regulation and function of ribosomal protein S6 kinase (S6K) within mTOR signalling networks. (2012).

- Development of Organometallic S6K1 Inhibitors. (2020). Journal of Medicinal Chemistry. [Link]

- Regulation and function of ribosomal protein S6 kinase (S6K) within mTOR signalling networks. (2012). Semantic Scholar. [Link]

- Crystal structures of the S6K1 kinase domain in complexes with inhibitors. (2015). PMC. [Link]

- Pharmacological inhibition of S6K1 increases glucose metabolism and Akt signalling in vitro and in diet-induced obese mice. (2016). PubMed. [Link]

- Development of Organometallic S6K1 Inhibitors. (2020). PMC. [Link]

- Chronic inhibition of the mTORC1/S6K1 pathway increases insulin-induced PI3K activity but inhibits Akt2 and glucose transport stimulation in 3T3-L1 adipocytes. (2010). PubMed. [Link]

- S6 kinase 1 is required for rapamycin-sensitive liver proliferation after mouse hep

- The Multifaceted Role of S6K1 in Cellular Regulation: Structural Insights, Isoform-Specific Functions, and Therapeutic Potential. (2023).

- Schematic diagram of S6K1 structure and critical phosphorylation sites. (n.d.).

- Downstream substrates and effectors of S6K. After phosphorylation and... (n.d.).

- Phosphorylation and Degradation of S6K1 (p70S6K1)

- A role for translational regulation by S6 kinase and a downstream target in inflammatory pain. (2021). PubMed Central. [Link]

- The mTOR Substrate S6 Kinase 1 (S6K1) Is a Negative Regulator of Axon Regeneration and a Potential Drug Target for Central Nervous System Injury. (2017). Journal of Neuroscience. [Link]

- The mTOR Pathway in the Control of Protein Synthesis. (2006). Physiology. [Link]

- The mTORC1 Effectors S6K1 and 4E-BP Play Different Roles in CNS Axon Regeneration. (2014). The Journal of Neuroscience. [Link]

- S6K1 Is Required for AKT-Induced Increases in RNA Synthesis... (n.d.).